molecular formula C14H12F4N2O2 B2659325 3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde CAS No. 1001518-89-3

3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde

Cat. No.: B2659325
CAS No.: 1001518-89-3
M. Wt: 316.256
InChI Key: ZFYPTBOZBAMQLD-UHFFFAOYSA-N
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Description

3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde (hereafter referred to by its full systematic name) is a benzaldehyde derivative featuring a substituted pyrazole ring. Its molecular formula is C₁₄H₁₁F₄N₂O₂, with a molecular weight of 324.25 g/mol (calculated based on isotopic composition). The compound integrates a methoxy group at the para position of the benzaldehyde core and a bis(difluoromethyl)-substituted pyrazole moiety linked via a methylene bridge. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

IUPAC Name

3-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F4N2O2/c1-22-12-3-2-8(7-21)4-9(12)6-20-11(14(17)18)5-10(19-20)13(15)16/h2-5,7,13-14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYPTBOZBAMQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C(=CC(=N2)C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of boron reagents with halogenated precursors under palladium catalysis . The difluoromethylation process, which introduces the difluoromethyl groups, can be achieved using various reagents and conditions, including metal-based methods and radical chemistry .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl groups can enhance the compound’s stability and bioavailability, making it more effective in its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on molecular features, substituents, and purity data where available.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity CAS/References
3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde (Target) C₁₄H₁₁F₄N₂O₂ 324.25 4-methoxybenzaldehyde, bis(difluoromethyl)pyrazole N/A Not provided in evidence
3-[[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl]-4-methoxybenzaldehyde (Analog 1) C₁₄H₁₀ClF₄N₂O₂ 358.69 Chlorine at pyrazole C4, 4-methoxybenzaldehyde N/A
4-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid (Analog 2) C₁₃H₉ClF₄N₂O₂ 336.68 Carboxylic acid at benzene C4, chlorine at pyrazole C4 95% CAS 1001510-04-8
Fluoxapiprolin (Complex Analog) C₂₅H₂₄ClF₄N₅O₅S₂ 650.06 Thiazole, isoxazoline, methanesulfonate, piperidine N/A CAS 1360819-11-9

Key Structural and Functional Comparisons

Core Benzaldehyde vs. Benzoic Acid (Analog 2):

  • The target compound’s aldehyde group (-CHO) at the benzyl position contrasts with the carboxylic acid (-COOH) in Analog 2. This difference significantly impacts polarity and reactivity: aldehydes are more electrophilic, while carboxylic acids exhibit higher acidity (pKa ~4-5) and hydrogen-bonding capacity, influencing solubility and interaction with biological targets .

Chlorine Substitution (Analog 1): Analog 1 introduces a chlorine atom at the pyrazole C4 position, increasing molecular weight by 34.44 g/mol compared to the target compound.

Complexity in Fluoxapiprolin (Analog 3): Fluoxapiprolin, a multi-ring agrochemical, shares the bis(difluoromethyl)pyrazole motif but incorporates additional heterocycles (thiazole, isoxazoline) and a methanesulfonate group.

Purity and Synthesis:

  • Analog 2 is documented with 95% purity, indicating rigorous chromatographic or recrystallization protocols. The absence of purity data for the target compound implies a need for further analytical validation (e.g., HPLC, NMR) to confirm synthetic reproducibility .

Biological Activity

3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and relevant data.

  • IUPAC Name : 3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde
  • Molecular Formula : C12H10F2N2O2
  • Molecular Weight : 252.22 g/mol

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. A study focusing on various pyrazole compounds indicated their effectiveness against different cancer cell lines, particularly those resistant to conventional treatments. The compound was tested alongside doxorubicin in MCF-7 and MDA-MB-231 breast cancer cell lines. The results showed a synergistic effect , enhancing the cytotoxicity compared to doxorubicin alone, suggesting its potential as an adjunct therapy in breast cancer treatment .

Antimicrobial Properties

Pyrazole derivatives have also been noted for their antimicrobial activities. In vitro studies have shown that compounds with similar structures to 3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde exhibit significant activity against various bacterial strains. This property is attributed to the ability of the pyrazole moiety to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory markers. Pyrazole derivatives have been reported to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in experimental models . This suggests that 3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

StudyFocusFindings
Umesha et al. (2009)Breast CancerIdentified synergistic effects with doxorubicin in MCF-7 and MDA-MB-231 cells; enhanced cytotoxicity observed .
Parish et al. (1984)Antimicrobial ActivityDemonstrated significant antimicrobial effects against multiple bacterial strains .
Recent Review (2024)Structure-Activity Relationships (SAR)Highlighted the importance of structural modifications in enhancing biological activity; suggested further exploration of pyrazole derivatives .

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